![molecular formula C21H14ClNO6 B2680177 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate CAS No. 869078-95-5](/img/structure/B2680177.png)
6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bichromene core, which is a fused ring system, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate typically involves multiple steps:
-
Formation of the Bichromene Core: : The bichromene core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors. These reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and are conducted under controlled temperatures to ensure the correct formation of the fused ring system.
-
Introduction of the Chloro Group: : Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to introduce the chloro group at the desired position on the bichromene core.
-
Carbamate Formation: : The final step involves the reaction of the intermediate compound with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine (Et₃N) to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings to ensure consistency and safety.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the carbamate group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Reduction: : Reduction reactions can target the bichromene core or the carbamate group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using catalysts or under basic conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.
Major Products
Oxidation: Oxidized derivatives of the carbamate group.
Reduction: Reduced forms of the bichromene core or the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, this compound is explored for its potential pharmacological properties. The presence of the carbamate group suggests possible interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity
作用机制
The mechanism by which 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate exerts its effects depends on its interaction with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bichromene core may interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-diethylcarbamate: Similar structure but with diethyl groups instead of dimethyl groups.
6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylthiocarbamate: Similar structure but with a thiocarbamate group.
Uniqueness
The uniqueness of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate lies in its specific combination of the bichromene core and the N,N-dimethylcarbamate group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
属性
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO6/c1-23(2)21(26)27-13-4-5-14-15(10-19(24)28-18(14)9-13)16-8-11-7-12(22)3-6-17(11)29-20(16)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWTOKKDMRIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
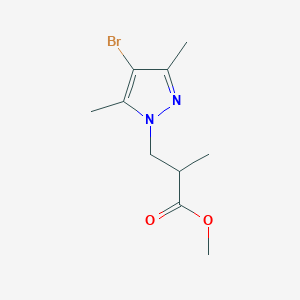

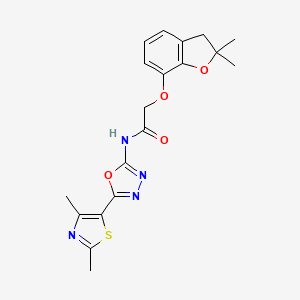
![8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2680102.png)
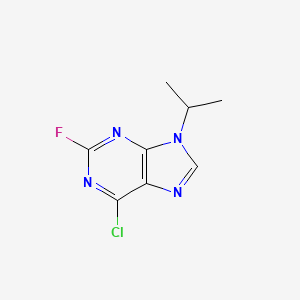
![7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2680106.png)
![1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide](/img/new.no-structure.jpg)
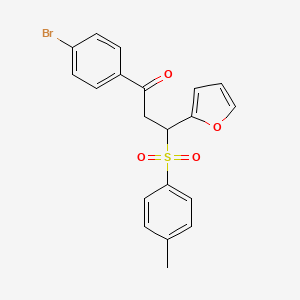
![2-[Hydroxy(methyl)phosphoryl]benzoic acid](/img/structure/B2680109.png)
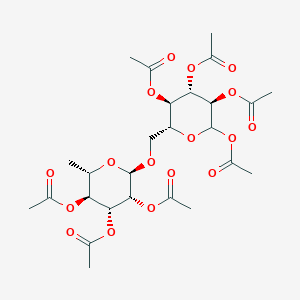
![(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2680113.png)
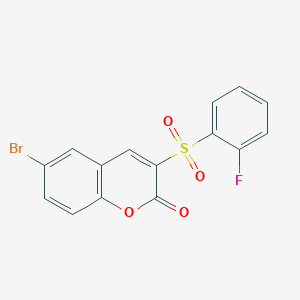
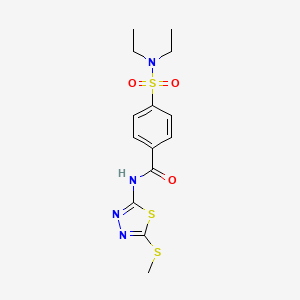
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2680116.png)
